molecular formula C12H10N2O7 B1407692 N-Succinimidyl 3-Methoxy-4-nitrobenzoate CAS No. 2006277-78-5

N-Succinimidyl 3-Methoxy-4-nitrobenzoate

Cat. No.: B1407692
CAS No.: 2006277-78-5
M. Wt: 294.22 g/mol
InChI Key: QZKONAQIRJOJFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

N-Succinimidyl 3-Methoxy-4-nitrobenzoate (NSMN) is a commonly used activator that can react with amines or phenolic compounds . The primary targets of NSMN are therefore amine or phenol-containing compounds.

Mode of Action

NSMN interacts with its targets (amines or phenols) to form acylated or esterified products . This interaction involves the transfer of the succinimidyl group from NSMN to the amine or phenol, resulting in the formation of a new covalent bond.

Action Environment

The action, efficacy, and stability of NSMN can be influenced by various environmental factors. For example, the presence and concentration of suitable targets (amines or phenols) can affect NSMN’s reactivity. Additionally, factors such as pH and temperature can influence the rate of the acylation or esterification reactions mediated by NSMN .

Biochemical Analysis

Biochemical Properties

N-Succinimidyl 3-Methoxy-4-nitrobenzoate plays a crucial role in biochemical reactions by acting as an activator. It interacts with various enzymes, proteins, and other biomolecules. Specifically, it reacts with amino compounds or phenolic compounds to form acetylated or esterified products . This interaction is essential for modifying biomolecules, which can alter their function or activity.

Cellular Effects

This compound influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. By modifying proteins and enzymes, it can alter their activity, leading to changes in cell function. For example, it may inhibit or activate specific signaling pathways, resulting in altered gene expression and metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through binding interactions. It can inhibit or activate enzymes by modifying their structure, leading to changes in their activity. Additionally, it can influence gene expression by altering the activity of transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is generally stable under normal storage and usage conditions, but it may degrade over extended periods or under specific conditions . Long-term studies have shown that it can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function. Toxic or adverse effects may be observed at high doses, including potential damage to cells or tissues .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. By modifying specific enzymes, it can alter the flow of metabolites through metabolic pathways, leading to changes in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters or binding proteins. These interactions can affect its localization and accumulation within specific cellular compartments or tissues .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals or post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, where it can exert its effects on cellular activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Succinimidyl 3-Methoxy-4-nitrobenzoate is typically synthesized using 3-Methoxy-4-nitrobenzoic acid and N-Hydroxysuccinimide as starting materials. The reaction involves the activation of the carboxylic acid group of 3-Methoxy-4-nitrobenzoic acid by converting it into an ester using N-Hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-Succinimidyl 3-Methoxy-4-nitrobenzoate primarily undergoes nucleophilic substitution reactions. It reacts with amines to form amides and with alcohols to form esters. These reactions are facilitated by the presence of the succinimidyl ester group, which is a good leaving group .

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Succinimidyl 3-Methoxy-4-nitrobenzoate is unique due to the presence of both methoxy and nitro groups on the benzene ring. This combination enhances its reactivity and makes it a versatile reagent for various synthetic applications .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-methoxy-4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O7/c1-20-9-6-7(2-3-8(9)14(18)19)12(17)21-13-10(15)4-5-11(13)16/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZKONAQIRJOJFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)ON2C(=O)CCC2=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Succinimidyl 3-Methoxy-4-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
N-Succinimidyl 3-Methoxy-4-nitrobenzoate
Reactant of Route 3
Reactant of Route 3
N-Succinimidyl 3-Methoxy-4-nitrobenzoate
Reactant of Route 4
Reactant of Route 4
N-Succinimidyl 3-Methoxy-4-nitrobenzoate
Reactant of Route 5
Reactant of Route 5
N-Succinimidyl 3-Methoxy-4-nitrobenzoate
Reactant of Route 6
Reactant of Route 6
N-Succinimidyl 3-Methoxy-4-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.